Metal-Free Cyanation of Indoles: Regioselectivity Enabled by α-Aminoacetonitrile Structure
2-(Diisopropylamino)acetonitrile functions as a metal-free organic cyanating agent for the regioselective synthesis of 2-cyanoindole and 3-cyanoindole derivatives. The bulky diisopropylamino group is essential for this reactivity; smaller N-substituents (e.g., dimethylamino or diethylamino) do not confer the same steric and electronic properties required for this transformation. The method tolerates a variety of functional groups and furnishes the corresponding cyanated products in moderate to high yields .
| Evidence Dimension | Regioselective cyanation capability |
|---|---|
| Target Compound Data | Functions as a metal-free cyanating agent for indole C–H cyanation (moderate to high yields) |
| Comparator Or Baseline | Traditional metal-based cyanating agents (e.g., CuCN, K4[Fe(CN)6]) or smaller N-substituted α-aminonitriles (e.g., dimethylaminoacetonitrile, diethylaminoacetonitrile) |
| Quantified Difference | Metal-free conditions vs. metal-requiring systems; regioselectivity dependent on diisopropylamino group presence |
| Conditions | Cu/PhSiH3 catalytic system; one-pot sequential iodination/cyanation protocol; indole substrates |
Why This Matters
For researchers synthesizing cyanated indole derivatives, this compound uniquely enables a metal-free cyanation pathway, reducing metal contamination concerns and simplifying purification compared to traditional metal-based cyanide sources.
